molecular formula C8H2BrF4N B8118466 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile

3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B8118466
M. Wt: 268.01 g/mol
InChI Key: WBQNIOWSZAFAJM-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N It is a derivative of benzonitrile, featuring bromine, fluorine, and trifluoromethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the reaction of o-fluorobenzoyl chloride with ammonia to form o-fluorobenzamide. This intermediate is then dehydrated to produce o-fluorobenzonitrile. Finally, bromination of o-fluorobenzonitrile using dibromohydantoin in sulfuric acid yields this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile depends on its specific application. In drug discovery, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and nitrile groups, which provide versatile reactivity for further chemical modifications. The trifluoromethyl group also imparts unique electronic properties, making it valuable in various applications .

Properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQNIOWSZAFAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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